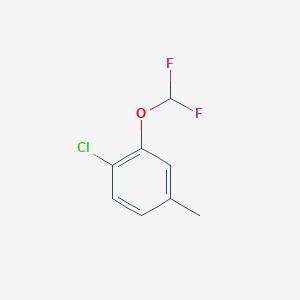
1-Chloro-2-(difluoromethoxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(difluoromethoxy)-4-methylbenzene is a useful research compound. Its molecular formula is C8H7ClF2O and its molecular weight is 192.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Thermodynamics
- The study of isomerization equilibria in isopropylchlorobenzenes, including compounds similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, provides insights into the enthalpy and entropy changes associated with these reactions. This research is crucial for understanding the thermodynamic properties of such compounds (Nesterova et al., 1985).
Environmental Chemistry
- Research on the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, highlights its behavior as an environmental pollutant and investigates methods for its degradation (Peverly et al., 2014).
Electrochemistry
- Electrochemical fluorination studies involving halobenzenes similar to this compound provide insights into the reaction mechanisms and by-products of such processes, which are relevant for industrial applications (Horio et al., 1996).
Polymer Science
- The exploration of magnetic molecularly imprinted polymer particles, including the analysis of compounds like 1-chloro-2,4-dinitrobenzene, extends to the field of polymer science for sensing applications (Ruiz-Córdova et al., 2018).
Organic Synthesis
- Research on the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound related to this compound, sheds light on the methodologies for producing high-purity compounds for use in pharmaceutical and agricultural applications (Moore, 2003).
Photophysics
- Studies on ferrocenylazobenzenes, which include structural elements similar to this compound, contribute to understanding the isomerization behavior under various stimuli, important in photophysics (Sakamoto et al., 2005).
Propiedades
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWWFRWHKYEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

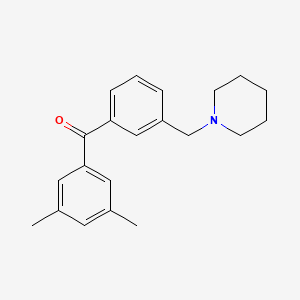
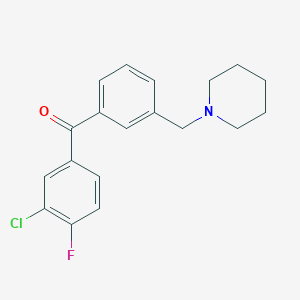
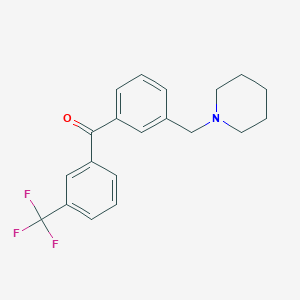
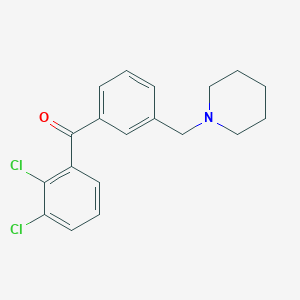
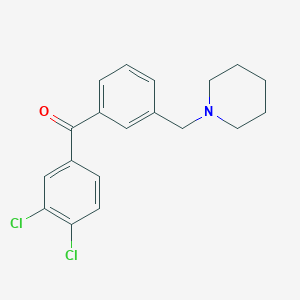
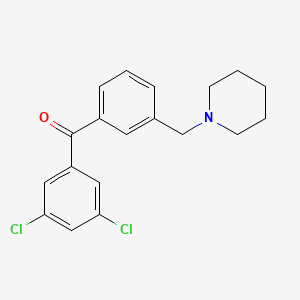
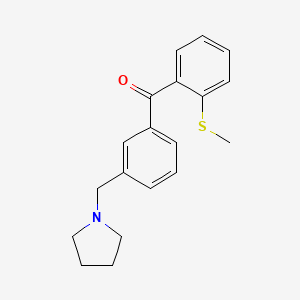

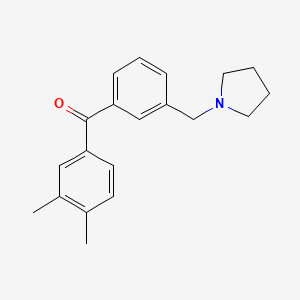
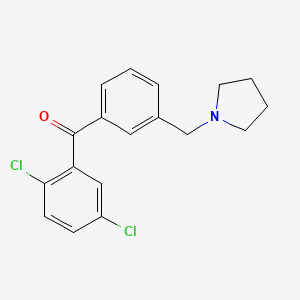
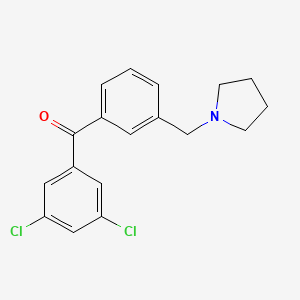
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
